2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a thiazole ring, and a triazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms. The thiazole and triazole rings are five-membered rings containing nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine, thiazole, and triazole rings, as well as the ethyl group and the hydroxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group could increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
This research involves the microwave-assisted synthesis of hybrid molecules containing specific moieties, including 1,3-oxazol(idin)e and 1,2,4-triazole, among others, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013).
Hypoglycemic Agents Activating GK and PPARγ
A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including a compound similar in structural complexity to the one of interest, was synthesized and evaluated as glucokinase (GK) activators. One compound was identified as a potent dual-acting hypoglycemic agent that activates both GK and PPARγ, demonstrating significant efficacy in decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Antimicrobial Agents
New series of compounds were synthesized, including derivatives with structural similarities to the compound , showing significant antimicrobial activity against various bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents with specific efficacy against a range of microbial strains (Patel, Patel, Kumari, & Patel, 2012).
Antifungal Compounds
Research into the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class revealed significant insights into its physicochemical properties and interactions in biological solvents. These findings are crucial for understanding the compound's delivery pathways and potential application as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Biological Evaluation
Another study focused on the synthesis of thiazolidinone derivatives with potential biological activities. These compounds were evaluated for their antimicrobial activity against several bacterial and fungal strains, demonstrating the potential of such molecules in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-3-16-21-20-25(22-16)19(27)18(28-20)17(15-6-4-14(2)5-7-15)24-10-8-23(9-11-24)12-13-26/h4-7,17,26-27H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVYLSPEAREJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.